4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

Catalog No.
S793629
CAS No.
6041-94-7
M.F
C23H15Cl2N3O2
M. Wt
436.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaph...

CAS Number

6041-94-7

Product Name

4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

Molecular Formula

C23H15Cl2N3O2

Molecular Weight

436.3 g/mol

InChI

InChI=1S/C23H15Cl2N3O2/c24-15-10-11-19(25)20(13-15)27-28-21-17-9-5-4-6-14(17)12-18(22(21)29)23(30)26-16-7-2-1-3-8-16/h1-13,29H,(H,26,30)

InChI Key

VCYBIENCKPXWDZ-HFTWOUSFSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl

solubility

less than 1 mg/mL at 66° F (NTP, 1992)

Synonyms

4-[(2,5-dichlorophenyl)azo]-3-hydroxy-n-phenylnaphthalene-2-carboxamide;c.i. 12310;Pigment Red 2;PR2-NAPHTHOL RED FRR;Fast Scarlet F2R;2-Naphthalenecarboxamide, 4-(2,5-dichlorophenyl)azo-3-hydroxy-N-phenyl-;CONFASTRED2R;IRGALITEREDFBX

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3/C(=N/NC4=C(C=CC(=C4)Cl)Cl)/C2=O

The exact mass of the compound C.I. Pigment red 2 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide, commonly known as C.I. Pigment Red 2, is a synthetic organic pigment characterized by its vibrant red color. This compound belongs to the azo pigment family, which is distinguished by the presence of an azo group (-N=N-) linking two aromatic rings. The chemical formula is C23H15Cl2N3O2, and it has a CAS number of 6041-94-7. The compound exhibits good lightfastness and resistance to water, acids, and alkalis, making it suitable for various applications in inks, paints, plastics, and textiles .

C.I. Pigment Red 2 does not possess a biological function and hence doesn't have a mechanism of action in living systems. Its primary function is to impart a red color in various materials.

  • Azo Hazard: C.I. Pigment Red 2, being an azo compound, poses a potential detonation risk, especially in the presence of strong acids or metal salts [].
  • Toxic Gases: Mixing C.I. Pigment Red 2 with various chemicals like oxidizing agents, strong acids/bases, or certain organic compounds can generate toxic gases [].

The synthesis of 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves several key reactions:

  • Diazotization: The first step includes the diazotization of 2,5-dichloroaniline in an acidic medium.
  • Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-N-phenylnaphthalene-2-carboxamide to yield the final azo compound.

These reactions require careful control of temperature and pH to ensure the desired product formation .

The primary synthesis method for 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves:

  • Preparation of the Diazonium Salt: Dissolving 2,5-dichloroaniline in hydrochloric acid and adding sodium nitrite at low temperatures.
  • Coupling with Naphthalene Derivative: The diazonium salt is then reacted with 3-hydroxy-N-phenylnaphthalene-2-carboxamide under controlled conditions to form the azo compound.

This method ensures high yield and purity of the pigment .

4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide is widely utilized in various industries:

  • Inks: Used as a colorant in printing inks due to its vibrant red hue.
  • Paints: Incorporated into paints for decorative and protective coatings.
  • Plastics: Employed as a pigment in plastic products for coloring.
  • Textiles: Applied in dyeing processes for fabrics .

Interaction studies involving 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide focus on its stability and compatibility with other materials. These studies assess how the pigment interacts with various solvents and substrates under different environmental conditions. Understanding these interactions is crucial for optimizing its use in commercial applications and ensuring product longevity .

Several compounds share structural features or functional properties with 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
C.I. Pigment Red 3 (CAS 2600-00-6)Azo compound with similar chromophoreKnown for higher lightfastness than C.I. Pigment Red 2
C.I. Pigment Red 146 (CAS 12237-62-0)Contains a different aromatic systemExhibits excellent heat stability
C.I. Pigment Yellow 12 (CAS 6358-30-1)Azo structure but yellow chromophoreUsed primarily in printing inks

4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide stands out due to its specific color properties and stability under various conditions compared to these similar compounds .

Emergence of Azo Chromophores in Industrial Organic Pigments

The discovery of azo chromophores in 1863 by Martius and Lightfoot marked a paradigm shift in synthetic dye chemistry. Early azo dyes, such as Bismarck Brown, relied on diazonium coupling reactions to produce vibrant colors, but their poor lightfastness limited industrial applications. By the 1910s, advancements in stabilizing azo linkages through intramolecular hydrogen bonding and halogen substitution led to the development of β-naphthol reds, the first generation of lightfast organic pigments.

The introduction of chloro and carboxamide functional groups in the 1930s addressed solubility and migration issues in polymer matrices. For example, PR2’s dichlorophenyl group enhances electron-withdrawing effects, stabilizing the π-conjugated system against photodegradation. Industrial adoption accelerated post-1945, with PR2 becoming a staple in automotive coatings due to its opacity and chemical resistance.

Structural Evolution from Classical β-Naphthol Reds to Naphthalene Carboxamide Derivatives

Classical β-naphthol reds, such as PR1 ($$C{16}H{11}N3O3$$), utilized simple naphthol backbones but suffered from tautomeric instability and poor thermal resistance. The integration of carboxamide moieties in PR2’s structure ($$C{23}H{15}Cl2N3O_2$$) introduced:

  • Planar molecular geometry: The N-phenyl carboxamide group facilitates π-stacking, reducing molecular mobility and improving crystallinity.
  • Enhanced hydrogen bonding: The 3-hydroxy group forms intramolecular hydrogen bonds with the azo nitrogen, stabilizing the hydrazone tautomer (Figure 1).

Table 1: Comparative Analysis of β-Naphthol Red Derivatives

PropertyPR1 (β-Naphthol Red)PR2 (Naphthalene Carboxamide)
Molecular Formula$$C{16}H{11}N3O3$$$$C{23}H{15}Cl2N3O_2$$
Tautomeric FormAzo (Keto)Hydrazone (Enol)
Melting Point (°C)252–254296–299
Lightfastness (1–8)57
Primary ApplicationTextilesAutomotive Coatings

Data sourced from

Taxonomic Positioning Within the C.I. Pigment Red Series

PR2 occupies a unique niche in the Colour Index (C.I.) classification system, which categorizes pigments by chemical structure and application. As C.I. 12310, it belongs to the Naphthol AS series, characterized by:

  • Carboxamide substituents: Critical for intermolecular interactions and solubility control.
  • Halogenated aryl groups: Improve electron deficiency, red-shifting absorbance maxima ($$\lambda_{\text{max}} \approx 520\ \text{nm}$$).

The C.I. system’s dual classification—Generic Name (PR2) and Constitution Number (C.I. 12310)—ensures precise identification across industries. PR2’s taxonomic siblings include PR40 and PR4, which share the hydrazone tautomer but differ in substituent patterns (Table 2).

Table 2: Taxonomic Comparison of C.I. Pigment Red Derivatives

C.I. NameMolecular FormulaSubstituentsTautomer
PR2$$C{23}H{15}Cl2N3O_2$$2,5-Dichlorophenyl, N-PhHydrazone
PR4$$C{18}H{12}Cl2N2O_2$$2-Chlorophenyl, MethylHydrazone
PR40$$C{24}H{20}N4O4$$Methoxy, EthoxyAzo

Data sourced from

Diazotization-Coupling Mechanisms for Naphthalene Carboxamide Systems

The diazotization-coupling reaction forms the backbone of azo compound synthesis, including 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide. This two-step process begins with the diazotization of an aromatic amine, such as 2,5-dichloroaniline, in the presence of nitrous acid (HNO₂) and hydrochloric acid (HCl) at low temperatures (0–5°C). The resulting diazonium salt is highly reactive and undergoes electrophilic aromatic substitution with the coupling component—in this case, 3-hydroxy-N-phenylnaphthalene-2-carboxamide [2].

The coupling reaction’s efficiency depends on the electronic and steric properties of the coupling component. The hydroxyl group at the 3-position of the naphthalene ring activates the ortho and para positions, directing the azo bond formation to the 4-position of the naphthalene system [2]. Kinetic studies reveal that the reaction proceeds via a two-step mechanism: (1) slow electrophilic attack by the diazonium ion on the electron-rich aromatic ring, followed by (2) rapid deprotonation to stabilize the azo adduct [2]. Optimizing pH (8–10) and temperature (5–10°C) ensures minimal decomposition of the diazonium intermediate while maximizing coupling efficiency [3].

Continuous-Flow Microreactor Technologies for Azo Bond Formation

Continuous-flow microreactor systems have revolutionized azo compound synthesis by enhancing mass transfer, reducing reaction times, and improving yields. For the target compound, a modular microreactor setup can integrate diazotization and coupling steps into a single continuous process [3]. Wang et al. demonstrated that microreactors achieve >96% yield for azo-coupling reactions by precisely controlling residence times (2–5 minutes) and temperature gradients [3]. The narrow channel dimensions (100–500 µm) enable rapid mixing of the diazonium salt and coupling component, minimizing side reactions such as diazo dimerization.

Recent advancements include the use of gas-liquid-solid segmented flow systems to handle insoluble intermediates. For instance, Chen et al. reported a photocatalytic microreactor using graphitic carbon nitride (g-C₃N₄) to accelerate azo bond formation, achieving near-complete nitrobenzene conversion in 7.5 minutes [3]. Scaling these systems to industrial production requires optimizing flow rates (0.1–1.0 mL/min) and catalyst loading (5–10 wt%), with productivity reaching 26.1 mmol/h·L in bench-scale setups [3].

Granular PTFE-Mediated One-Pot Synthesis Strategies

Traditional azo pigment synthesis involves separate diazotization and coupling steps, but granular polytetrafluoroethylene (PTFE) enables efficient one-pot synthesis. By adding PTFE to an aqueous mixture of NaNO₂, HCl, and the coupling component, the need for intermediate isolation is eliminated [4]. The hydrophobic PTFE matrix stabilizes reactive intermediates and prevents premature coupling, achieving yields >94% for industrial azo pigments [4].

Key advantages include:

  • Reusability: PTFE, wastewater, and excess HCl can be reused for 11 cycles without yield loss [4].
  • Reduced acid consumption: Certain reactions require <2 equivalents of HCl due to PTFE’s buffering effect [4].
  • Functional group tolerance: Halogen, nitro, and hydroxy substituents remain intact during synthesis [4].

The o-nitro group effect further enhances coupling rates for nitro-substituted diazo components, with ortho-nitroaniline reacting 3× faster than para-nitro analogs due to steric and electronic modulation [4].

Zinc/Iron Catalyzed Reductive Hydrogenolysis Pathways

Transition metal catalysts offer alternative routes to azo compounds via reductive coupling of nitroaromatics. Iron nanoparticles, synthesized from FeCl₂·4H₂O and lithium powder, selectively reduce nitro groups to azo bonds at 65°C in tetrahydrofuran (THF) [6]. This method achieves 75–90% yields for halogen- and hydroxy-substituted azo compounds, with no over-reduction to amines [6].

Zinc-based systems, such as Zn(II)-stabilized azo-anion radical complexes, enable dehydrogenative coupling of N-heterocycles. Paul et al. demonstrated that Zn(II)-azo catalysts promote hydrogen atom transfer (HAT) from saturated substrates, forming azo bonds with 85–99% efficiency [5]. The ligand-centered redox mechanism ensures metal recycling, with turnover numbers (TON) exceeding 500 in optimized conditions [5].

Time-dependent density functional theory calculations have proven essential for understanding the chromophoric behavior of 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide in its aggregated states. The π-π stacking interactions in these systems exhibit remarkable complexity due to the extended conjugated aromatic framework combining naphthalene, phenyl, and dichlorophenyl moieties [1] [2].

Theoretical investigations using the B3LYP functional with 6-311G(d,p) basis set reveal that the compound exhibits characteristic π-π stacking distances ranging from 3.4 to 3.8 Å in its aggregated conformations [3]. The intermolecular interactions are primarily governed by the large quadrupole moments of the naphthalene system, which contribute significantly to the binding energy when the absolute values of the traceless quadrupole moment exceed 10 D Å [4].

The electronic absorption spectra calculated through time-dependent density functional theory demonstrate that the π-π stacking interactions substantially influence the chromophoric properties. The maximum absorption wavelength shifts from approximately 423 nanometers in the isolated molecule to 520-540 nanometers in the aggregated state [1]. This bathochromic shift results from the stabilization of the π* antibonding orbitals through intermolecular overlap, effectively reducing the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap.

Computational analysis reveals that the oscillator strength for the primary π→π* transition increases from 0.85 to 1.25 upon aggregation, indicating enhanced electronic coupling between neighboring chromophores [5]. The transition dipole moments align favorably in the stacked configuration, leading to collective excitation behavior characteristic of J-aggregate formation.

ParameterIsolated MoleculeAggregated StateChange (%)
HOMO-LUMO Gap (eV)2.922.35-19.5
λmax (nm)423535+26.5
Oscillator Strength0.851.25+47.1
Binding Energy (kcal/mol)028.5-

The π-π stacking energy calculations using dispersion-corrected density functional theory methods indicate binding energies of 20-35 kcal/mol for the dichlorophenyl azo naphthalene systems [6]. These values are substantially higher than typical π-π interactions, approaching the binding strength observed in unusually strong π-stacking systems such as naphthalene diimide derivatives, where cooperative effects can reach 50 kcal/mol [3].

Exciton Coupling Effects on Charge Transfer Transitions

The exciton coupling phenomena in 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide aggregates significantly modify the charge transfer transitions compared to isolated molecules. Time-dependent density functional theory calculations reveal that the charge transfer character increases substantially in the aggregated state, with the charge transfer energy ranging from 2.10 to 2.80 eV [7].

The molecular orbital analysis demonstrates that the highest occupied molecular orbital is predominantly localized on the naphthalene-azo-hydroxyl donor system, while the lowest unoccupied molecular orbital extends across the entire dichlorophenyl-azo-naphthalene-carboxamide framework [8]. This spatial separation of frontier molecular orbitals facilitates efficient intramolecular charge transfer, which becomes enhanced through intermolecular coupling in the aggregated state.

Exciton coupling calculations using the Kasha molecular exciton model reveal that the Coulombic interaction parameter Jm,n reaches values of 0.15-0.32 eV for neighboring chromophores in the aggregate [9]. The coupling strength depends critically on the intermolecular distance (R^-3 dependence) and the relative orientation of transition dipole moments. The dichlorophenyl substituents introduce additional electronic asymmetry that modulates the coupling strength through electrostatic interactions.

Transition TypeEnergy (eV)Oscillator StrengthCharacter
S0→S12.450.15n→π* (azo)
S0→S22.931.25π→π* (CT)
S0→S33.580.48π→π* (local)
S0→S44.120.32π→π* (naphthalene)

The charge transfer transitions exhibit remarkable solvatochromic behavior, with the transition energy decreasing by 0.3-0.5 eV in polar solvents compared to nonpolar environments [2]. This solvent dependence arises from the differential stabilization of the charge-separated excited state, which possesses a substantially larger dipole moment than the ground state.

Computational studies using the polarizable continuum model demonstrate that the exciton binding energy ranges from 0.45 to 0.65 eV in the dichlorophenyl azo naphthalene systems [6]. This relatively large binding energy indicates that the excitons remain localized on individual chromophores rather than delocalizing extensively across the aggregate, distinguishing these systems from highly delocalized organic semiconductors.

The natural bond orbital analysis reveals significant hyperconjugation effects between the azo nitrogen lone pairs and the π* orbitals of the aromatic rings, contributing stabilization energies of 180-220 kcal/mol [8]. These orbital interactions facilitate charge transfer by providing efficient pathways for electron delocalization across the molecular framework.

Molecular Dynamics Simulations of Crystal Packing Arrangements

Molecular dynamics simulations provide crucial insights into the crystal packing arrangements of 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide and their influence on the chromophoric properties. The simulations reveal that the compound adopts preferential packing motifs characterized by alternating layers of dichlorophenyl and naphthalene moieties, maximizing π-π stacking interactions while minimizing steric repulsion [10].

The crystal packing analysis demonstrates that the molecules organize into infinite columns with an average intermolecular distance of 3.5 Å along the stacking direction [11]. The dichlorophenyl substituents introduce lateral interactions through halogen bonding, with chlorine-aromatic distances of 3.2-3.8 Å observed in the optimized structures. These secondary interactions contribute approximately 5-8 kcal/mol to the total lattice energy.

Molecular dynamics trajectories calculated over 100 nanoseconds reveal that the π-π stacking arrangements exhibit dynamic behavior, with molecules oscillating around their equilibrium positions with root mean square deviations of 0.8-1.2 Å [12]. The residence time for individual molecules in specific stacking sites ranges from 50 to 500 picoseconds, indicating relatively stable but not rigid packing arrangements.

Packing ParameterValueStandard Deviation
Stacking Distance (Å)3.520.18
Tilt Angle (degrees)23.58.2
Coordination Number6.21.1
Binding Energy (kcal/mol)24.83.7

The temperature dependence of the packing arrangements reveals that thermal expansion primarily occurs perpendicular to the stacking direction, with the thermal expansion coefficient reaching 8.5 × 10^-5 K^-1 [3]. This anisotropic expansion behavior results from the strong π-π interactions maintaining the stacking distance while allowing increased lateral motion at elevated temperatures.

Computational analysis of the phonon modes demonstrates that the lowest frequency vibrational modes correspond to collective sliding motions of the π-stacked columns. These modes, occurring at frequencies of 25-45 cm^-1, facilitate thermal activation of conformational changes that modulate the chromophoric properties [13].

The carboxamide functionalities participate in extensive hydrogen bonding networks with neighboring molecules, contributing additional stabilization energy of 8-12 kcal/mol per hydrogen bond [10]. The N-H...O hydrogen bonds exhibit typical distances of 2.8-3.1 Å and angles of 160-175 degrees, consistent with moderate to strong hydrogen bonding interactions.

Periodic density functional theory calculations confirm that the crystal packing arrangements significantly influence the electronic band structure, with the valence band exhibiting dispersion of 0.4-0.6 eV due to intermolecular orbital overlap [4]. This electronic delocalization contributes to the observed bathochromic shifts in the solid-state absorption spectra compared to solution measurements.

Physical Description

Yellowish red solid with a tint of pink or dark red powder. (NTP, 1992)
DryPowder; Liquid

XLogP3

7.2

Melting Point

590 to 592 °F (NTP, 1992)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 313 of 334 companies (only ~ 6.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

6041-94-7

Use Classification

Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS
Plastics -> Pigments agents

General Manufacturing Information

Paint and coating manufacturing
Printing and related support activities
Printing ink manufacturing
Synthetic dye and pigment manufacturing
2-Naphthalenecarboxamide, 4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenyl-: ACTIVE

Dates

Last modified: 09-13-2023

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